N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps:
Formation of the furan-3-carbonyl piperidine intermediate: This step involves the reaction of furan-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the ethanediamide linkage: The intermediate is then reacted with ethylenediamine under controlled conditions to form the ethanediamide linkage.
Attachment of the pyrrolidinone moiety: Finally, the compound is reacted with 3-(2-oxopyrrolidin-1-yl)phenyl isocyanate to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The piperidine and pyrrolidinone rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidine and pyrrolidinone derivatives.
Scientific Research Applications
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: Used in studies to understand its interaction with various biological targets.
Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]propanediamide
Uniqueness
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDOSONAOLSLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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